Trimipramine Mesylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.CH4O3S/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;1-5(2,3)4/h4-11,16H,12-15H2,1-3H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPOZKAGJSXVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
739-71-9 (Parent) | |
| Record name | Trimipramine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40948174 | |
| Record name | Methanesulfonic acid--3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25332-13-2 | |
| Record name | 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N,β-trimethyl-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimipramine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propylamine monomethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIMIPRAMINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y62G268P6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Neurobiological Mechanisms of Action
Receptor Binding Affinities and Pharmacodynamics of Trimipramine (B1683260)
Trimipramine's interaction with the central nervous system is complex, involving a range of receptor systems. Its pharmacodynamic profile is characterized by strong to weak antagonism at serotonergic, adrenergic, dopaminergic, histaminergic, and muscarinic receptors. wikipedia.orgapexbt.com
Trimipramine demonstrates a notable affinity for several serotonin (B10506) (5-HT) receptor subtypes, acting as an antagonist. medchemexpress.commedchemexpress.com It binds strongly to the 5-HT2A receptor and moderately to the 5-HT1C receptor. nih.govapexbt.com In contrast, its affinity for 5-HT1A and 5-HT3 receptors is low. nih.gov The antagonism at 5-HT2A receptors is considered a significant aspect of its mechanism, potentially contributing to its anxiolytic and sedative properties. cafermed.comijnc.ir Chronic administration of trimipramine has been shown to decrease the number of 5-HT2 receptors in the frontal cortex. medchemexpress.commedchemexpress.com
Table 1: Binding Affinities of Trimipramine for Serotonergic Receptors
| Receptor | Binding Affinity (Ki, nM) | Species |
|---|---|---|
| 5-HT1A | Low affinity (>1000 nM) nih.gov | Rat nih.gov |
| 5-HT1C | 537 caymanchem.com | Pig caymanchem.com |
| 5-HT2A | 19.5 caymanchem.com - 32 | Human caymanchem.com |
| 5-HT3 | Low affinity (>1000 nM) nih.gov | Rat nih.gov |
Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.
Trimipramine is a potent antagonist of alpha-1 adrenergic receptors, with a high binding affinity. nih.govapexbt.com This action can contribute to effects such as orthostatic hypotension. patsnap.com Its affinity for alpha-2A adrenergic receptors is low, while it displays intermediate affinity for alpha-2B adrenoceptors. nih.govncats.io Unlike many other tricyclic antidepressants, trimipramine does not lead to the down-regulation of beta-adrenoceptors, which is a significant point of differentiation in its pharmacological profile. nih.govnih.gov
Table 2: Binding Affinities of Trimipramine for Adrenergic Receptors
| Receptor | Binding Affinity (Ki, nM) | Species |
|---|---|---|
| Alpha-1 | 24 apexbt.comcaymanchem.com | Human apexbt.comcaymanchem.com |
| Alpha-2A | Low affinity (>1000 nM) nih.govncats.io | Rat nih.govncats.io |
| Alpha-2B | Intermediate affinity (300-550 nM) nih.govncats.io | Rat nih.govncats.io |
Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.
Trimipramine acts as a weak to moderate antagonist at dopamine (B1211576) receptors. wikipedia.org It demonstrates a moderate affinity for the D2 receptor and a weaker affinity for the D1 receptor. nih.govapexbt.com Its binding affinity for the D4 receptor has also been noted. wikipedia.org The interaction with D2 receptors is notable as it is a property shared with some antipsychotic medications, and it may contribute to some of trimipramine's unique clinical effects. cafermed.comnih.gov This antidopaminergic activity is supported by findings that trimipramine can increase plasma prolactin levels, a marker of D2 receptor antagonism. wikipedia.org
Table 3: Binding Affinities of Trimipramine for Dopaminergic Receptors
| Receptor | Binding Affinity (Ki, nM) | Species |
|---|---|---|
| D1 | 346.7 caymanchem.com - 347 | Pig caymanchem.com |
| D2 | 57.5 caymanchem.com - 180 apexbt.com | Human apexbt.comcaymanchem.com |
| D4 | 275 wikipedia.org | Not Specified wikipedia.org |
Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.
One of the most potent actions of trimipramine is its very strong antagonism of the histamine (B1213489) H1 receptor. patsnap.comwikipedia.org It has one of the highest affinities for the H1 receptor among tricyclic and tetracyclic antidepressants. wikipedia.org This potent antihistaminic effect is responsible for its significant sedative properties, making it useful in patients with depression accompanied by insomnia. drugbank.compatsnap.com Trimipramine also acts as an antagonist at H2 receptors, though with lower potency. wikipedia.orgnih.gov
Table 4: Binding Affinity of Trimipramine for Histaminergic Receptors
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| H1 | 0.27 wikipedia.orgapexbt.com |
Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.
Trimipramine exhibits moderate antagonistic activity at muscarinic acetylcholine (B1216132) receptors. patsnap.comwikipedia.org This anticholinergic action is a common feature of tricyclic antidepressants and can lead to side effects such as dry mouth, constipation, and blurred vision. patsnap.com
Table 5: Binding Affinity of Trimipramine for Muscarinic Receptors
| Receptor | Binding Affinity (Kd, nM) |
|---|---|
| Muscarinic Acetylcholine | 58 apexbt.comcaymanchem.com |
Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.
Neurotransmitter Transporter Modulation
A key feature that distinguishes trimipramine from most other tricyclic antidepressants is its weak activity as a monoamine reuptake inhibitor. wikipedia.orgnih.gov While it does inhibit the reuptake of serotonin and norepinephrine (B1679862) to some extent, this action is considered weak and may not be the primary driver of its antidepressant effects at typical clinical doses. patsnap.comnih.gov Studies have shown it to be a weak to moderate inhibitor of the serotonin transporter (SERT) and an even weaker inhibitor of the norepinephrine transporter (NET). apexbt.comcaymanchem.com Its effect on the dopamine transporter (DAT) is extremely weak. apexbt.comcaymanchem.com
Table 6: Inhibitory Potencies of Trimipramine at Monoamine Transporters
| Transporter | Binding Affinity (Ki or Kd, nM) | Species |
|---|---|---|
| SERT | 149 apexbt.comcaymanchem.com | Human caymanchem.com |
| NET | 510 wikipedia.org - 2450 caymanchem.com | Rat wikipedia.org, Human caymanchem.com |
| DAT | 3780 caymanchem.com | Human caymanchem.com |
Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.
Monoamine Transporter Inhibition (Noradrenaline, Serotonin, Dopamine)
Studies using human embryonic kidney cells (HEK293) expressing these transporters have determined the half-maximal inhibitory concentrations (IC50) for trimipramine. researchgate.netnih.gov These values indicate the concentration of the drug required to inhibit 50% of the transporter activity.
Inhibitory Potency (IC50) of Trimipramine at Human Monoamine Transporters
| Transporter | IC50 (µM) |
|---|---|
| Serotonin Transporter (hSERT) | 2.11 medchemexpress.comabmole.commedchemexpress.com |
| Noradrenaline Transporter (hNAT) | 4.99 medchemexpress.comabmole.commedchemexpress.com |
| Dopamine Transporter (hDAT) | > 30 researchgate.netnih.gov |
This table is interactive. Click on the headers to sort the data.
The data show that trimipramine is a more potent inhibitor of the serotonin and noradrenaline transporters than the dopamine transporter. medchemexpress.comabmole.commedchemexpress.com Still, these values are higher than those of many other TCAs, suggesting a less prominent role for monoamine reuptake inhibition in its clinical profile. researchgate.net
The primary active metabolite of trimipramine, desmethyltrimipramine (B195984), shows a similar potency to the parent compound. researchgate.netnih.gov Another metabolite, trimipramine-N-oxide, preferentially inhibits the serotonin transporter. researchgate.netnih.gov While the individual inhibitory actions are weak, the cumulative effect of trimipramine and its active metabolites, which can accumulate in the brain at higher concentrations than in the plasma, might lead to a partial inhibition of serotonin and noradrenaline transporters. nih.gov
Organic Cation Transporter Interactions (hOCT1, hOCT2, hOCT3)
Trimipramine and its metabolites also interact with human organic cation transporters (hOCTs), which are involved in the transport of monoamines and other organic cations. researchgate.netnih.govncats.io These transporters are expressed in various tissues, including the brain. researchgate.netncats.io
Research indicates that trimipramine inhibits hOCT1 and hOCT2, but not hOCT3, at concentrations up to 30 µM. researchgate.netnih.govncats.io The inhibitory potencies at these transporters are within the same range as those for the monoamine transporters. researchgate.netnih.gov
Inhibitory Potency (IC50) of Trimipramine at Human Organic Cation Transporters
| Transporter | IC50 (µM) |
|---|---|
| hOCT1 | 3.72 medchemexpress.comabmole.commedchemexpress.com |
| hOCT2 | 8.00 medchemexpress.comabmole.commedchemexpress.com |
| hOCT3 | > 30 researchgate.netnih.govncats.io |
This table is interactive. Click on the headers to sort the data.
The inhibition of hOCT1 by trimipramine is among the highest for antidepressant drugs and may have implications for drug-drug interactions, as hOCT1 is primarily involved in the clearance of cationic drugs in the liver and kidneys. nih.gov The clinical significance of hOCT2 and hOCT3 inhibition in the brain for the therapeutic effects of trimipramine is still under investigation, but it is hypothesized that it could play a role. nih.gov
Presynaptic and Postsynaptic Receptor Dynamics
Beyond transporter inhibition, trimipramine's interaction with various presynaptic and postsynaptic receptors is a crucial aspect of its mechanism of action. wikipedia.orgdrugbank.com
Effects on Presynaptic Autoreceptors
Presynaptic autoreceptors act as a negative feedback mechanism, regulating the release of neurotransmitters. nih.gov Trimipramine's effects on these receptors are complex and differ from many other TCAs. nih.govncats.io
Notably, trimipramine does not appear to antagonize the inhibitory effect of noradrenaline and 5-hydroxytryptamine (serotonin) on their own release, which is mediated by presynaptic autoreceptors. nih.govncats.io This is in contrast to some other antidepressants that block these autoreceptors, leading to increased neurotransmitter release.
However, some studies suggest that chronic administration of TCAs can lead to the desensitization of α2-adrenergic autoreceptors, which would result in increased noradrenaline production. drugbank.com There is also evidence that trimipramine exhibits marked antagonism of presynaptic dopamine autoreceptors, which could lead to increased dopaminergic neurotransmission. wikipedia.org This effect is also seen with some low-potency antipsychotics that have demonstrated antidepressant properties. wikipedia.org
Postsynaptic Receptor Sensitization and Downregulation
Long-term treatment with antidepressants often leads to adaptive changes in postsynaptic receptor sensitivity. drugbank.com For many TCAs, a common effect is the downregulation of β-adrenergic receptors. wikipedia.org However, trimipramine is an exception and does not appear to cause this downregulation. wikipedia.orgnih.govncats.io
Conversely, chronic administration of trimipramine in animal studies has been shown to decrease the number of frontal cortex 5-HT2 and striatal D2 receptors. medchemexpress.com This downregulation of 5-HT2 and D2 receptors coincides with an increased synthesis rate for dopamine and serotonin, suggesting an adaptive response to the drug's effects. medchemexpress.com It is also thought that presynaptic α1 and β1 receptors are sensitized, while α2 receptors are desensitized, further contributing to increased noradrenaline production. drugbank.com
Intracellular Signaling Pathways and Downstream Neurochemical Effects
The interaction of trimipramine with transporters and receptors initiates a cascade of intracellular signaling events that ultimately lead to its neurochemical effects. The binding of neurotransmitters to their receptors, which is modulated by trimipramine, activates G-protein coupled receptors and influences downstream effectors like adenylate cyclase. t3db.ca This, in turn, can affect second messenger systems, such as the phosphatidylinositol-calcium pathway, which regulates the release of calcium ions from intracellular stores. t3db.ca
These signaling pathways can ultimately influence gene expression and protein synthesis, leading to long-term changes in neuronal function. For instance, some antidepressants are known to affect the phosphorylation of CREB (cAMP response element-binding protein) and the expression of brain-derived neurotrophic factor (BDNF), which are involved in neurogenesis and synaptic plasticity. While the specific effects of trimipramine on these particular pathways are not as extensively documented as for other antidepressants, its modulation of monoamine and receptor systems suggests an influence on these downstream processes.
Interestingly, research has also pointed to trimipramine's involvement in signaling pathways related to stem cell differentiation, where it has been found to interact with regulators of cell differentiation. google.com
Preclinical Pharmacokinetics and Biotransformation
Absorption, Distribution, and Elimination in Preclinical Models
Studies in rat models have been instrumental in characterizing the metabolic fate of trimipramine (B1683260). nih.gov Following administration, trimipramine and its metabolites are primarily excreted in the urine. nih.gov Research in healthy human volunteers with different genetic makeups for the CYP2D6 enzyme has shown that both the bioavailability (the fraction of an administered dose of unchanged drug that reaches the systemic circulation) and the systemic clearance (the volume of blood cleared of the drug per unit of time) are significantly dependent on the CYP2D6 genotype. nih.gov
Specifically, individuals with no active CYP2D6 genes (poor metabolizers) exhibit higher bioavailability and lower systemic clearance compared to those with active or multiple active genes (extensive and ultrarapid metabolizers). nih.gov This leads to a significantly higher exposure to trimipramine in poor metabolizers. nih.gov
Metabolic Pathways and Metabolite Characterization
The metabolism of trimipramine is complex, involving several key pathways that result in a variety of metabolites. nih.gov In preclinical studies using rat models, twenty different metabolites of trimipramine were identified in urine following enzymatic hydrolysis. nih.gov A significant portion of these metabolites, twelve in total, were the result of oxidation at the C10 or C11 position of the dibenzazepine (B1670418) ring, in addition to other metabolic transformations. nih.gov
In humans, at least fifteen metabolites have been identified in urine. nih.gov The primary metabolic routes include N-dealkylation, N-demethylation, and aromatic hydroxylation, which can occur individually or in combination. nih.gov
N-Dealkylation Mechanisms
N-dealkylation is a significant metabolic pathway for trimipramine. nih.gov This process involves the removal of the side chain from the nitrogen atom within the iminodibenzyl (B195756) ring structure. nih.govnih.gov This transformation contributes to the diversity of metabolites observed.
N-Demethylation Processes
N-demethylation, the removal of methyl groups from the nitrogen atom in the side chain, is a crucial step in trimipramine's metabolism. pharmgkb.orgnih.gov This process leads to the formation of active metabolites, most notably desmethyltrimipramine (B195984), also known as nortrimipramine. pharmgkb.orgcaymanchem.com Desmethyltrimipramine itself is pharmacologically active and undergoes further metabolism. pharmgkb.orgcaymanchem.com Further demethylation can lead to the formation of bis-nor-trimipramine. nih.gov
Aromatic Hydroxylation and Conjugation
Aromatic hydroxylation is another major metabolic pathway for trimipramine and its metabolites. nih.govdynamed.com This process involves the addition of a hydroxyl group to the aromatic iminodibenzyl ring. nih.gov Both trimipramine and its demethylated metabolites can undergo hydroxylation. pharmgkb.org For instance, 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine (B132942) are formed through this pathway. pharmgkb.org Dihydroxy and hydroxy-methoxy metabolites have also been identified. nih.gov
Following hydroxylation, these metabolites can undergo conjugation, primarily with glucuronic acid. dynamed.comencyclopedia.pub This conjugation process increases the water solubility of the metabolites, facilitating their elimination from the body through urine. dynamed.comencyclopedia.pubmdpi.com Some dihydroxy metabolites may also be partially methylated at one of the hydroxyl groups. nih.gov
Enzymatic Biotransformation Systems
The metabolism of trimipramine is predominantly carried out by the cytochrome P450 (CYP) family of enzymes in the liver. pharmgkb.orgdrugs.com Several isoforms of this enzyme system are involved in the various metabolic pathways.
Role of Cytochrome P450 Isoforms (e.g., CYP2C19, CYP2D6)
The key cytochrome P450 isoforms involved in the metabolism of trimipramine are CYP2C19 and CYP2D6. pharmgkb.org
CYP2C19: This isoform is primarily responsible for the N-demethylation of trimipramine to its active metabolite, desmethyltrimipramine. pharmgkb.org CYP2C9 also plays a minor role in this process. pharmgkb.org Genetic variations in the CYP2C19 gene can affect the rate of trimipramine metabolism. drugbank.com
CYP2D6: This enzyme is crucial for the hydroxylation of both trimipramine and its primary metabolite, desmethyltrimipramine, leading to their inactivation. pharmgkb.org The genetic polymorphism of CYP2D6 significantly impacts the pharmacokinetics of trimipramine. nih.govnih.gov Individuals with poor CYP2D6 function (poor metabolizers) have a markedly reduced oral clearance of trimipramine compared to those with normal function (extensive metabolizers). nih.gov This is due to both decreased systemic clearance and increased bioavailability in poor metabolizers. nih.govnih.gov Conversely, individuals with multiple copies of the CYP2D6 gene (ultrarapid metabolizers) eliminate the drug much more quickly. nih.gov
Other CYP isoforms, including CYP1A2 and CYP3A4, may also contribute to the metabolism of trimipramine. researchgate.netaustinpublishinggroup.com The N-oxidation of trimipramine to form trimipramine N-oxide is mediated by several CYP isoforms, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4. caymanchem.com
Table of Key Metabolites and Enzymes
| Compound/Enzyme | Role in Trimipramine Metabolism |
|---|---|
| Trimipramine | Parent drug, a tertiary amine tricyclic antidepressant. pharmgkb.org |
| Desmethyltrimipramine (Nortrimipramine) | Active metabolite formed by N-demethylation of trimipramine. pharmgkb.orgcaymanchem.com |
| 2-hydroxytrimipramine | Inactive metabolite formed by hydroxylation of trimipramine. pharmgkb.org |
| 2-hydroxydesmethyltrimipramine | Inactive metabolite formed by hydroxylation of desmethyltrimipramine. pharmgkb.org |
| Trimipramine N-oxide | Metabolite formed through N-oxidation. caymanchem.com |
| CYP2C19 | Primary enzyme responsible for N-demethylation. pharmgkb.org |
| CYP2D6 | Primary enzyme responsible for hydroxylation. pharmgkb.org |
| CYP2C9 | Plays a minor role in N-demethylation. pharmgkb.org |
Table of Compound Names Mentioned
| Compound Name |
|---|
| Trimipramine Mesylate |
| Trimipramine |
| Desmethyltrimipramine |
| Nortrimipramine |
| 2-hydroxytrimipramine |
| 2-hydroxydesmethyltrimipramine |
| Bis-nor-trimipramine |
| Iminodibenzyl |
| Trimipramine N-oxide |
Impact of Genetic Polymorphisms on Trimipramine Metabolism in Research Models
The metabolism of trimipramine is significantly influenced by genetic polymorphisms in the cytochrome P450 (CYP) enzyme system, particularly CYP2D6, CYP2C19, and CYP2C9. nih.govtandfonline.com These genetic variations can lead to marked inter-individual differences in the pharmacokinetic profile of trimipramine, affecting its clearance and bioavailability. researchgate.net
Research has categorized individuals into different metabolizer phenotypes based on their CYP genotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). researchgate.netfrontiersin.org Studies in healthy volunteers have demonstrated that the pharmacokinetics of trimipramine and its primary active metabolite, desmethyltrimipramine, are strongly dependent on the CYP2D6 genotype. nih.gov
In individuals who are poor metabolizers for CYP2D6, the oral clearance of trimipramine is substantially reduced. nih.gov One study reported a median oral clearance of 36 L/h in CYP2D6 PMs, compared to 276 L/h in the reference group of extensive metabolizers. nih.gov This reduced clearance in PMs is accompanied by a significant increase in bioavailability, which can be at least three times higher than in EMs. nih.gov Consequently, the exposure to trimipramine is much higher in CYP2D6 poor metabolizers. researchgate.net
The formation of the desmethyltrimipramine metabolite is also heavily influenced by CYP2D6 and CYP2C19 activity. nih.govresearchgate.net In CYP2D6 poor metabolizers, the area under the concentration-time curve (AUC) for desmethyltrimipramine was found to be 40-fold greater than in extensive metabolizers. nih.gov Conversely, in individuals with deficiencies in CYP2C19, the levels of desmethyltrimipramine were often below the limit of quantification, indicating the crucial role of this enzyme in the demethylation process. nih.gov Further metabolism of desmethyltrimipramine is then carried out by CYP2D6. nih.gov
The stereoselective metabolism of trimipramine is also influenced by these genetic polymorphisms. researchgate.net CYP2D6 is involved in the preferential hydroxylation of l-trimipramine, while CYP2C19 appears to favor the demethylation of the d-enantiomer. researchgate.net CYP3A4 and CYP3A5 are also thought to contribute to the metabolism of l-trimipramine. researchgate.net
The impact of these genetic variations on trimipramine's pharmacokinetics is a critical consideration in its preclinical evaluation, as it underscores the potential for significant variability in drug exposure and response.
Table 1: Impact of CYP2D6 Genotype on Trimipramine Pharmacokinetic Parameters
| CYP2D6 Phenotype | Oral Clearance (L/h) | Bioavailability (%) | Systemic Clearance (L/h) |
|---|---|---|---|
| Poor Metabolizers (PM) | 27.3 researchgate.net | 44 researchgate.net | 12.0 researchgate.net |
| Extensive Metabolizers (EM) | 151 researchgate.net | 16 researchgate.net | 24.2 researchgate.net |
Comparative Preclinical Pharmacokinetics among Tricyclic Compounds
Trimipramine is a member of the tricyclic antidepressant (TCA) class of drugs, which share a characteristic three-ring chemical structure. wikipedia.org While these compounds have some similarities in their pharmacokinetic profiles, there are also notable differences.
Like other tertiary amine TCAs such as amitriptyline (B1667244) and imipramine (B1671792), trimipramine undergoes extensive first-pass metabolism in the liver. researchgate.netwikipedia.org This initial metabolism often involves N-demethylation to form active metabolites. researchgate.net For instance, imipramine is metabolized to desipramine, and amitriptyline to nortriptyline. researchgate.net Similarly, trimipramine is demethylated to desmethyltrimipramine. nih.gov
The half-life of trimipramine is reported to be in the range of 23-24 hours. This is comparable to amitriptyline, which has a half-life of approximately 10-28 hours, but longer than imipramine, with a half-life of 8-16 hours. Doxepin, another TCA, has a half-life of 15-30 hours.
Protein binding is another important pharmacokinetic parameter. Trimipramine exhibits high protein binding at approximately 95%. This is similar to other TCAs, with amitriptyline having a protein binding of around 90% and imipramine at about 85%.
The metabolism of TCAs is primarily mediated by the cytochrome P450 enzyme system. wikipedia.org As discussed, trimipramine is a substrate for CYP2D6 and CYP2C19. This is a common pathway for many TCAs; for example, amitriptyline is metabolized by CYP2C19 and CYP2D6, and imipramine is also a substrate for these enzymes. It is noteworthy that trimipramine is considered to have a different side-effect profile, including being less cardiotoxic compared to some other TCAs like amitriptyline and imipramine. nih.gov
Table 2: Comparative Pharmacokinetic Parameters of Selected Tricyclic Antidepressants
| Compound | Half-Life (hours) | Protein Binding (%) | Primary Metabolism Pathway |
|---|---|---|---|
| Trimipramine | 23–24 | 95 | CYP2D6, CYP2C19 |
| Amitriptyline | 10–28 | 90 | CYP2C19, CYP2D6 |
| Imipramine | 8–16 | 85 | CYP2D6, CYP2C19 |
| Doxepin | 15–30 | 80 | CYP2D6 |
In Vitro and Ex Vivo Research Methodologies
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a important technique used to determine the affinity of a compound, such as trimipramine (B1683260), for various receptors. nih.govsygnaturediscovery.com This method involves using a radiolabeled ligand that specifically binds to the receptor of interest. By measuring the displacement of this radioligand by trimipramine, researchers can calculate its binding affinity, often expressed as the equilibrium dissociation constant (Kᵢ) or as pKi, which is the negative logarithm of the Kᵢ value. nih.govmedchemexpress.com
In vitro studies using radioligand binding assays have revealed that trimipramine possesses a complex receptor binding profile. It demonstrates notable affinity for several receptor types that are implicated in neurotransmission.
Specifically, D,L-trimipramine has shown relatively high affinities (Kᵢ values ranging from 10-60 nM) for certain dopamine (B1211576) (DA), noradrenaline (alpha-1A/B adrenoceptors), and 5-hydroxytryptamine (5-HT) receptor subtypes, particularly the 5-HT₂ receptors. nih.gov Its affinity for D₂ receptors is also within this range. nih.gov Intermediate affinities (Kᵢ values of 300-550 nM) have been observed for D₁ receptors, alpha-2B adrenoceptors, and 5-HT₁C receptors. nih.gov In contrast, trimipramine exhibits low affinity (Kᵢ > 1000 nM) for alpha-2A adrenoceptors, and 5-HT₁ₐ, 5-HT₁D, and 5-HT₃ receptors. nih.gov
Further investigations have highlighted trimipramine's potent antihistamine properties, with a very high affinity for the histamine (B1213489) H₁ receptor (Kᵢ = 0.27 nM). wikipedia.org It also acts as an antagonist at the H₂ receptor, albeit with lower potency. wikipedia.org The L-enantiomer of trimipramine has demonstrated higher affinities for dopamine receptors, alpha-1 adrenoceptors, and 5-HT₂ receptors when compared to the D-enantiomer. nih.gov
The following table summarizes the binding affinities of trimipramine for various receptors, as determined by radioligand binding assays.
Table 1: Binding Affinities (Kᵢ) of Trimipramine for Various Receptors
| Receptor | Binding Affinity (Kᵢ) |
| Dopamine Receptors | |
| D₁ | 300-550 nM (Intermediate) nih.gov |
| D₂ | 10-60 nM (High) nih.gov |
| D₄ | 275 nM wikipedia.org |
| Serotonin (B10506) (5-HT) Receptors | |
| 5-HT₁ₐ | >1000 nM (Low) nih.gov |
| 5-HT₁C | 300-550 nM (Intermediate) nih.gov |
| 5-HT₁D | >1000 nM (Low) nih.gov |
| 5-HT₂ | 10-60 nM (High) nih.gov |
| 5-HT₂ₐ | Strong antagonist activity wikipedia.org |
| 5-HT₂C | Weak antagonist activity wikipedia.org |
| 5-HT₃ | >1000 nM (Low) nih.gov |
| Adrenergic Receptors | |
| α₁-adrenergic | Strong antagonist activity wikipedia.org |
| α₁ₐ/₁₋adrenoceptors | 10-60 nM (High) nih.gov |
| α₂-adrenergic | Weak antagonist activity wikipedia.org |
| α₂ₐ-adrenoceptors | >1000 nM (Low) nih.gov |
| α₂₋-adrenoceptors | 300-550 nM (Intermediate) nih.gov |
| Histamine Receptors | |
| H₁ | 0.27 nM (Very Strong) wikipedia.org |
| H₂ | Lower potency antagonist wikipedia.org |
| Muscarinic Acetylcholine (B1216132) Receptors (mACh) | |
| mACh | Moderate antagonist activity wikipedia.org |
This table is populated with data from the referenced sources.
Functional Assays for Neurotransmitter Reuptake Inhibition (e.g., IC₅₀ studies)
Functional assays, particularly those determining the half-maximal inhibitory concentration (IC₅₀), are employed to quantify the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic neurons. nih.gov This process is a key mechanism of action for many antidepressant medications.
Studies on trimipramine have yielded interesting and somewhat atypical findings compared to other tricyclic antidepressants (TCAs). Research indicates that trimipramine is a relatively weak inhibitor of the reuptake of key monoamine neurotransmitters. wikipedia.org
Specifically, functional assays have determined IC₅₀ values for trimipramine's inhibition of human noradrenaline transporter (hNAT) and human serotonin transporter (hSERT) to be 4.99 μM and 2.11 μM, respectively. medchemexpress.com Some studies have reported even higher Kᵢ values for the norepinephrine (B1679862) transporter (NET) at 510 nM in rat brain synaptosomes and a Kₔ of 149 nM for the serotonin transporter (SERT) in human HEK293 cells. wikipedia.org However, it's noted that other research with improved designs has not consistently replicated these findings. wikipedia.org
The following table presents the IC₅₀ values for trimipramine and its metabolite, trimipramine N-oxide, in relation to various human monoamine transporters.
Table 2: IC₅₀ Values for Trimipramine and Trimipramine N-oxide Inhibition of Human Monoamine Transporters
| Transporter | Trimipramine IC₅₀ | Trimipramine N-oxide IC₅₀ |
| Human Noradrenaline Transporter (hNAT) | 4.99 μM medchemexpress.com | 11.7 nM medchemexpress.com |
| Human Serotonin Transporter (hSERT) | 2.11 μM medchemexpress.com | 3.59 nM medchemexpress.com |
| Human Dopamine Transporter (hDAT) | High concentrations needed for inhibition ncats.io | 9.4 nM medchemexpress.com |
| Human Organic Cation Transporter 1 (hOCT1) | 3.72 μM medchemexpress.com | 9.35 nM medchemexpress.com |
| Human Organic Cation Transporter 2 (hOCT2) | 8.00 μM medchemexpress.com | 27.4 nM medchemexpress.com |
This table is populated with data from the referenced sources.
Neurochemical Analysis in Tissue Slices and Cell Cultures
Neurochemical analysis in ex vivo preparations like brain tissue slices and in vitro cell cultures provides a platform to investigate the direct effects of compounds on neuronal function.
Studies utilizing slices of the rat cerebral cortex have shown that trimipramine, at concentrations below 1 microM, does not affect the electrically stimulated release of [³H]noradrenaline and [³H]5-hydroxytryptamine. nih.gov This finding suggests that at these concentrations, trimipramine does not significantly modulate the acute release of these neurotransmitters. nih.gov Furthermore, it was observed that trimipramine did not interfere with the inhibitory action of noradrenaline and 5-hydroxytryptamine on their own release, a process mediated by presynaptic autoreceptors. nih.govncats.io
In experiments with hippocampal cell cultures, the tricyclic antidepressant amitriptyline (B1667244), which shares structural similarities with trimipramine, was found to increase glucocorticoid receptor (GR) levels. bac-lac.gc.ca This effect was mediated through the 5-HT₇ receptor. bac-lac.gc.ca While this study focused on amitriptyline, it highlights a potential mechanism for TCAs that could be explored for trimipramine in similar cell culture models.
Chronic administration of trimipramine in rats has been shown to increase the concentration of regional 5-HT, with the highest levels observed in the frontal cortex and hippocampus. medchemexpress.com This suggests that long-term exposure to trimipramine can lead to adaptive changes in the serotonergic system.
Receptor Desensitization and Sensitization Studies in Cellular Models
Receptor desensitization and sensitization are phenomena where the responsiveness of a receptor to its ligand changes over time with prolonged exposure. These adaptive changes are thought to be crucial in the therapeutic mechanisms of many psychotropic drugs.
Unlike typical tricyclic antidepressants, trimipramine has been reported not to cause the down-regulation of beta-adrenoceptors following chronic administration. nih.govncats.io This is a significant point of differentiation, as beta-adrenoceptor down-regulation has been a long-standing hypothesis for the mechanism of action of many antidepressants.
Conversely, some studies suggest that trimipramine may induce a supersensitivity of certain neuronal populations to noradrenaline. After four weeks of treatment in rats, neurons in the cingulate cortex showed an increased sensitivity to the effects of iontophoretically applied noradrenaline. nih.gov This finding is opposite to the effects observed with typical antidepressants and suggests a unique mechanism of action for trimipramine on the noradrenergic system. nih.gov
Chronic administration of trimipramine in rats has also been shown to decrease the number of 5-HT₂ receptors in the frontal cortex and D₂ receptors in the striatum. medchemexpress.com This down-regulation of specific serotonin and dopamine receptors, coinciding with an increased synthesis rate of these monoamines, indicates an adaptive response of the brain to long-term trimipramine exposure. medchemexpress.com
Investigation of Transport Protein Interactions in Heterologous Expression Systems (e.g., HEK293 cells)
Heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, are valuable tools for studying the interaction of drugs with specific proteins, like neurotransmitter transporters, in a controlled environment. nih.gov These cells can be genetically modified to express a particular transporter, allowing for detailed investigation of its function and how it is affected by various compounds. nih.gov
Studies using HEK293 cells that heterologously express human monoamine transporters have been instrumental in characterizing the inhibitory profile of trimipramine. It has been confirmed in these systems that trimipramine inhibits the human serotonin transporter (hSERT) and the human noradrenaline transporter (hNAT). medchemexpress.comncats.io These studies also demonstrated that significantly higher concentrations of trimipramine are required for the half-maximal inhibition of the human dopamine transporter (hDAT). ncats.io
Furthermore, research in HEK293 cells has extended to the metabolites of trimipramine. These studies have shown that metabolites like desmethyl-trimipramine exhibit potencies at hNAT and hSERT that are comparable to the parent compound. ncats.io In contrast, 2-hydroxy-trimipramine was found to be less potent at inhibiting hNAT, hSERT, and the human organic cation transporter 1 (hOCT1). ncats.io Trimipramine-N-oxide showed a preferential inhibition of hSERT. ncats.io
The interaction of trimipramine with other transport proteins has also been investigated. For instance, its effect on the human plasma membrane monoamine transporter (hPMAT) was examined in transfected cells. researchgate.net While trimipramine did inhibit hPMAT, the concentrations required for half-maximum inhibition were significantly higher than clinically relevant plasma concentrations, suggesting this interaction may not be a primary contributor to its therapeutic effects. researchgate.net
Pharmacological Efficacy Studies in Animal Models
Models for Investigating Neuropsychiatric Pharmacological Effectspsylab.idv.tw
Animal models are crucial tools for investigating the potential therapeutic effects of compounds like trimipramine (B1683260) mesylate. psylab.idv.tw These models aim to replicate specific behavioral or physiological aspects of human neuropsychiatric disorders, providing a platform to screen for pharmacological activity. nih.govresearchgate.net
Behavioral Despair and Learned Helplessness Paradigms
Behavioral despair tests, such as the forced swim test (FST) and tail suspension test (TST), are widely used to screen for potential antidepressant activity. researchgate.net The core principle of these tests is that when placed in an inescapable, stressful situation, animals will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. psylab.idv.twresearchgate.net Antidepressant compounds are expected to reduce this immobility time. researchgate.net For instance, in the FST, rodents are placed in a cylinder of water from which they cannot escape, and the duration of immobility is measured. psylab.idv.twresearchgate.net Similarly, in the TST, mice are suspended by their tails, and the time they remain immobile is recorded. researchgate.net The learned helplessness model is another significant paradigm in depression research. psylab.idv.twnih.govnih.gov In this model, animals are exposed to uncontrollable and inescapable stressors. psylab.idv.tw Subsequently, when placed in a new situation where escape is possible, these animals often fail to learn to escape, a phenomenon termed "learned helplessness." psylab.idv.twnih.gov This model is considered to have good predictive validity, as chronic treatment with various classes of antidepressants, including tricyclics, can reverse this learned helplessness behavior. tandfonline.comscielo.br
Studies have demonstrated that tricyclic antidepressants can effectively reduce immobility in these models. For example, imipramine (B1671792), a related tricyclic antidepressant, has been shown to decrease the duration of immobility in the FST in a dose-dependent manner. researchgate.netscite.ai Furthermore, chronic administration of imipramine has been found to reverse the behavioral deficits observed in the learned helplessness model. tandfonline.comscielo.br While specific data on trimipramine's direct effects in these particular paradigms is not extensively detailed in the provided results, its structural and pharmacological similarities to other TCAs suggest it would likely demonstrate efficacy. wikipedia.orgncats.io In fact, one study noted that suppression of hippocampal long-term potentiation, an effect observed with trimipramine treatment, is also seen with other antidepressants known to be effective in the forced swim test. oup.com
Chronic Mild Stress Models
The chronic mild stress (CMS) model, also referred to as the chronic unpredictable mild stress (CUMS) model, is considered one of the most etiologically valid animal models of depression. tandfonline.complos.orgdovepress.commdpi.com This paradigm involves exposing rodents to a series of varied and unpredictable mild stressors over an extended period, typically several weeks. tandfonline.combiomolther.org The rationale behind this model is to mimic the chronic, low-grade stress that can contribute to the development of depression in humans. plos.orgdovepress.com
The primary behavioral outcome measured in the CMS model is often anhedonia, a core symptom of depression, which is assessed in rodents by a decrease in the consumption of or preference for a palatable sweet solution (e.g., sucrose (B13894) or saccharin). plos.orgdovepress.combiomolther.org Other behavioral and physiological changes observed in CMS-exposed animals include alterations in locomotor activity, anxiety-like behaviors, and changes in body weight. biomolther.orgnih.gov
The predictive validity of the CMS model is supported by the finding that chronic, but not acute, treatment with various antidepressants can reverse the induced anhedonia and other behavioral deficits. tandfonline.comdovepress.com For example, daily treatment with the tricyclic antidepressant imipramine has been shown to reverse the CUMS-induced increase in immobility time in the forced swimming test and tail suspension test. dovepress.com Similarly, studies have shown that antidepressants like reboxetine (B1679249) can prevent the development of social avoidance in mice subjected to chronic stress. nih.gov
One study directly investigated the effect of trimipramine in a chronic stress model. nih.gov In this research, mice were subjected to either restraint stress or social defeat stress for 21 days. Wild-type mice under these stress conditions exhibited a significant loss of body weight and increased immobility time in the forced swim test. nih.gov However, daily treatment with trimipramine (20mg/kg, i.p.) during the stress period was able to prevent these stress-induced behavioral alterations. nih.gov This finding provides direct evidence for the efficacy of trimipramine in a well-established animal model of depression.
Neurobiological Correlates of Pharmacological Action in Vivodrugbank.com
The therapeutic effects of trimipramine are associated with distinct changes in brain neurochemistry and receptor systems. Unlike typical tricyclic antidepressants, its mechanism of action is not primarily based on the inhibition of monoamine reuptake. wikipedia.orgncats.ionih.gov
Regional Monoamine Levels and Turnoverdrugbank.com
Antidepressant medications are known to influence the levels of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in brain regions associated with mood regulation. nih.gov While many traditional antidepressants exert their effects by blocking the reuptake of these neurotransmitters, thereby increasing their synaptic availability, trimipramine appears to operate through a different mechanism. wikipedia.orgnih.gov
Studies have indicated that trimipramine is a very weak inhibitor of serotonin and norepinephrine reuptake. wikipedia.orgresearchgate.net This suggests that its antidepressant effects are not primarily mediated by direct modulation of monoamine transporters. scite.aincats.io Instead, it is thought that trimipramine's actions are mainly due to its antagonist activity at various postsynaptic receptors. wikipedia.org However, some evidence suggests that prolonged administration of trimipramine may enhance the sensitivity of cortical neurons to norepinephrine and could potentially increase the activity of serotonin neurons. nih.gov Furthermore, it has been proposed that trimipramine may indirectly facilitate dopaminergic neurotransmission by blocking inhibitory dopamine autoreceptors. wikipedia.org
Receptor Density and Gene Expression Changesdrugbank.com
The chronic administration of antidepressants often leads to adaptive changes in receptor density and gene expression in the brain. nih.gov A common finding with many tricyclic antidepressants is the downregulation of β-adrenergic receptors. wikipedia.org However, trimipramine is atypical in this regard, as it has been reported not to cause downregulation of β-adrenoceptors. ncats.ionih.gov
In terms of gene expression, studies have begun to explore the impact of trimipramine. For instance, in an in vitro model of traumatic brain injury, trimipramine was found to modulate the expression of Tp73, a transcription factor involved in apoptosis. nih.gov Animal studies have also shown that a variety of antidepressants, including tricyclics, can influence the expression of genes related to neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), although specific data for trimipramine in this context is limited in the provided results. nih.gov
Comparative Preclinical Pharmacodynamics of Trimipramine with Reference Compoundsoup.comnih.govresearchgate.netresearchgate.net
The pharmacological profile of trimipramine is distinct when compared to other tricyclic antidepressants such as imipramine and amitriptyline (B1667244). wikipedia.orgnih.gov These differences are evident in their receptor binding affinities and their effects on monoamine reuptake.
In preclinical studies, while trimipramine shares the general classification of a tricyclic antidepressant with imipramine and amitriptyline, its mechanism of action deviates significantly. Unlike imipramine and amitriptyline, which are potent inhibitors of norepinephrine and serotonin reuptake, trimipramine is a very weak reuptake inhibitor of these monoamines. wikipedia.orgdrugbank.comnih.gov This fundamental difference suggests that the antidepressant effects of trimipramine are not primarily driven by the same mechanisms as these reference compounds.
The table below provides a comparative overview of the inhibitory potencies (IC₅₀ values) of trimipramine and its metabolites at human monoamine transporters.
| Compound | hSERT (IC₅₀ µM) | hNAT (IC₅₀ µM) | hDAT (IC₅₀ µM) |
| Trimipramine | 2-10 | 2-10 | >10 |
| Desmethyl-trimipramine | ~2-10 | ~2-10 | >10 |
| 2-hydroxy-trimipramine | >10 | >10 | >10 |
| Trimipramine-N-oxide | ~2-10 | >10 | >10 |
| Data derived from a study investigating the interaction of trimipramine and its metabolites with human monoamine transporters. researchgate.net |
This data highlights that neither trimipramine nor its metabolites are highly potent inhibitors of these key monoamine transporters, further distinguishing it from other TCAs. researchgate.net
In terms of receptor binding, trimipramine exhibits a unique profile. While it shares potent antihistamine properties with other TCAs like amitriptyline and doxepin, its effects on other receptor systems can differ. wikipedia.orgresearchgate.net For example, trimipramine is considered to be less cardiotoxic and has a lower potential to induce seizures compared to imipramine and amitriptyline. nih.gov
Clinical comparisons have shown that trimipramine has equivalent antidepressant efficacy to imipramine and amitriptyline. nih.govnih.govfda.gov However, some preclinical and clinical evidence suggests that trimipramine may possess greater anxiolytic effects. wikipedia.org In a controlled study comparing trimipramine and amitriptyline, both drugs showed significant improvement in depression, though trimipramine was associated with a trend toward fewer side effects. nih.gov Another comparison with imipramine in hospitalized depressed patients found the two drugs to be equally effective. nih.govfda.gov
The table below summarizes the receptor binding affinities (Kᵢ in nM) of trimipramine compared to amitriptyline and imipramine for key neurotransmitter receptors. A smaller Kᵢ value indicates a stronger binding affinity.
| Receptor | Trimipramine (Kᵢ, nM) | Amitriptyline (Kᵢ, nM) | Imipramine (Kᵢ, nM) |
| H₁ | 0.27 | 1.0 | 11 |
| 5-HT₂ₐ | Strong Affinity | 3.1 | 11 |
| α₁-adrenergic | Strong Affinity | 3.9 | 29 |
| D₂ | Moderate Affinity | 21 | 370 |
| mACh | Moderate Affinity | 18 | 27 |
| Values are compiled from various sources and represent the relative affinities of these compounds. wikipedia.org |
This comparative data underscores the distinct pharmacodynamic profile of trimipramine, characterized by very potent H₁ receptor antagonism, strong 5-HT₂ₐ and α₁-adrenergic blockade, and weak monoamine reuptake inhibition, setting it apart from reference tricyclic antidepressants like amitriptyline and imipramine. wikipedia.org
Exploration of Non-Monoaminergic Mechanisms in Animal Models (e.g., calcium-antagonistic properties)
While trimipramine is classified as a tricyclic antidepressant, its pharmacological profile is considered atypical due to its weak inhibitory effects on the reuptake of monoamines like serotonin and noradrenaline. e-lactancia.orgscielo.br This has led researchers to investigate other potential mechanisms that may contribute to its therapeutic effects. One area of exploration has been its interaction with neuronal ion channels, particularly calcium channels.
An in-vitro study utilizing the low-magnesium model of epilepsy in guinea pig hippocampal slices investigated the effects of trimipramine on neuronal activity. e-lactancia.org In this model, which is sensitive to calcium antagonists, trimipramine was found to reduce the frequency of epileptiform field potentials in a dose-dependent manner at concentrations ranging from 5 to 100 micromolar (µM). e-lactancia.org Notably, when a subthreshold concentration of trimipramine (2 µM) was applied concurrently with a subthreshold concentration of verapamil, a known organic calcium antagonist, there was a significant additive effect, resulting in a substantial decrease in the firing rate. e-lactancia.org In contrast, no such additive effects were observed when trimipramine was combined with N-methyl-D-aspartate (NMDA) antagonists. e-lactancia.org These findings suggest that trimipramine's mechanism of action may involve the modulation of neuronal calcium channels, an activity it shares with some other antidepressant and mood-stabilizing drugs. e-lactancia.org This inhibitory action on neuronal calcium channels is proposed as a potential contributor to the antidepressant efficacy of trimipramine. e-lactancia.org
Assessment of Anticonvulsant Properties in Animal Models
The anticonvulsant potential of trimipramine has been evaluated in established animal models of seizures, revealing a complex and model-dependent profile. These studies are crucial for characterizing the central nervous system effects of the compound beyond its antidepressant action. The two most common screening models used are the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) seizure test. medlink.comscispace.com
In the maximal electroshock (MES) model, which is considered predictive of efficacy against generalized tonic-clonic seizures, trimipramine has demonstrated protective, anticonvulsant effects. e-lactancia.orghres.ca This test involves inducing a seizure through electrical stimulation, and the ability of a compound to prevent the tonic hind limb extension phase is a key measure of its anticonvulsant activity. scispace.com
Conversely, in the pentylenetetrazol (PTZ)-induced seizure model, which is used to identify compounds effective against absence seizures, trimipramine has been shown to lower the seizure threshold. e-lactancia.orghres.cadrugbank.com This indicates a pro-convulsant effect in this specific paradigm. hres.ca The contrasting results from the MES and PTZ tests highlight the compound's differential effects on various seizure pathways and underscore the importance of using a battery of tests to characterize the neuropharmacological profile of a drug. At therapeutic doses, the risk of seizures with most tricyclic antidepressants is generally considered low, but the potential for proconvulsant effects, particularly at higher doses, is a recognized characteristic of this drug class. medlink.com
The table below summarizes the observed effects of Trimipramine Mesylate in these key animal models.
| Animal Model | Seizure Type Modeled | Observed Effect of Trimipramine | Reference |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Anticonvulsant | e-lactancia.orghres.ca |
| Pentylenetetrazol (PTZ) | Absence seizures (myoclonic jerks) | Pro-convulsant (lowers seizure threshold) | e-lactancia.orghres.ca |
Advanced Research and Methodological Considerations
Structure-Activity Relationship (SAR) Studies for Novel Trimipramine (B1683260) Analogs
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the development of new drugs with improved efficacy and fewer side effects. In the context of tricyclic antidepressants (TCAs) like trimipramine, SAR studies explore how modifications to the chemical structure affect the drug's interaction with its biological targets. mdpi.comresearchgate.net
Trimipramine is a derivative of imipramine (B1671792), distinguished by a methyl group on its side chain. wikipedia.org This structural alteration is significant as it influences the compound's pharmacological profile. Studies on imipramine and its analogs have provided insights into the SAR of this class of drugs. For instance, demethylation of the side chain nitrogen or hydroxylation of the tricyclic ring at the 2-position has been shown to significantly decrease the antimuscarinic activity of imipramine. nih.gov
For novel trimipramine analogs, SAR studies would systematically investigate modifications at various positions of the dibenzazepine (B1670418) ring system and the aminopropyl side chain. hmdb.caijnc.ir Key areas of modification could include:
The Tricyclic Core: Alterations to the dibenzazepine nucleus could modulate receptor binding affinity and selectivity.
The Side Chain: Modifications to the length, branching, and amine substitution of the side chain can impact potency and pharmacokinetic properties. nih.gov For example, studies on citalopram (B1669093) analogs have shown that specific substitutions on the dihydroisobenzofuran ring were well-tolerated at the serotonin (B10506) transporter (SERT). nih.gov
Introduction of New Functional Groups: Incorporating novel functional groups, such as a methylsulfonyl group, has been explored in the development of new analgesic agents and could be a strategy for novel trimipramine analogs. bohrium.com
The goal of these SAR studies is to design analogs with a more favorable profile, potentially enhancing its atypical mechanism of action while minimizing off-target effects. mdpi.comijnc.ir
Advanced Spectroscopic and Chromatographic Techniques in Metabolic Research (e.g., Gas Chromatography-Mass Spectrometry)
The study of trimipramine's metabolism relies heavily on advanced analytical techniques to identify and quantify its various metabolites in biological samples. Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in this research, enabling the detailed structural elucidation of trimipramine metabolites. nih.govnih.govcapes.gov.br
Early metabolic studies in rats using GC-MS successfully identified twenty metabolites of trimipramine in urine, many of which resulted from oxidation at the C10 or C11 positions of the alicyclic ring. nih.gov In human studies, GC-MS has been instrumental in characterizing urinary metabolites, further defining the metabolic pathways of the drug. nih.gov The technique is sensitive and selective enough to simultaneously measure trimipramine and its demethylated metabolites in plasma, which is crucial for pharmacokinetic studies. capes.gov.br
Beyond GC-MS, other advanced methods are employed:
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the determination of trimipramine and its impurities in pharmaceutical formulations. ontosight.aibioline.org.br
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for analyzing complex biological matrices and has been used to investigate the fragmentation characteristics of trimipramine and its metabolites. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton NMR (PMR), provides detailed structural information and has been used for the analysis of trimipramine maleate (B1232345) in pharmaceutical preparations. ontosight.aitandfonline.com
Spectrophotometry: This method, often involving charge-transfer complex formation, has been developed for the determination of trimipramine in tablet dosage forms and even in urine after preconcentration steps. bioline.org.brresearchgate.netresearchgate.net
These advanced techniques are essential for a comprehensive understanding of trimipramine's biotransformation, which is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. pharmgkb.org In vitro studies using human CYP2D6 isozymes have identified metabolites such as 2-hydroxytrimipramine and 2,10- or 2,11-dihydroxytrimipramine. pharmgkb.org
Table 1: Advanced Analytical Techniques in Trimipramine Research
| Technique | Application | Key Findings |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of metabolites in urine and plasma. nih.govnih.govcapes.gov.br | Elucidation of multiple oxidative metabolites. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Determination in pharmaceutical formulations. ontosight.aibioline.org.br | Quality control and impurity profiling. ontosight.ai |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fragmentation analysis of trimipramine and its metabolites. researchgate.net | Detailed structural characterization. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural analysis in pharmaceutical preparations. tandfonline.com | Qualitative identification and purity assessment. tandfonline.com |
| Spectrophotometry | Quantification in tablets and biological fluids. bioline.org.brresearchgate.net | Development of simple and rapid analytical methods. bioline.org.br |
Transcriptomic and Proteomic Approaches to Uncover Molecular Targets and Pathways
To fully understand the atypical mechanism of action of trimipramine, researchers are increasingly turning to transcriptomic and proteomic approaches. nih.govresearchgate.net These "omics" technologies allow for a broad, unbiased survey of the changes in gene expression and protein levels in response to drug treatment, providing insights into the molecular targets and pathways affected by trimipramine. nih.govresearchgate.net
While specific transcriptomic and proteomic studies focused solely on trimipramine are emerging, research on related psychotropic drugs and in relevant disease models provides a framework for future investigations. For instance, studies on antipsychotics have shown downregulation of certain gene expressions in patients with schizophrenia. nih.gov Similarly, research in preclinical models of Huntington's disease has revealed that various psychotropics, including tricyclic antidepressants, can modulate pathways related to mitochondrial protection and neurogenesis. mdpi.com
For trimipramine, these approaches could help to:
Identify Novel Molecular Targets: Beyond its known interactions with neurotransmitter receptors, trimipramine may affect other proteins and signaling pathways. wikipedia.orgt3db.ca Proteomic studies can identify these novel binding partners.
Elucidate Downstream Signaling Cascades: Transcriptomic analysis can reveal the genes whose expression is altered by trimipramine, pointing to the downstream cellular processes that are modulated. This could shed light on its unique clinical profile, such as its lack of REM sleep suppression. wikipedia.orgnih.gov
Uncover Mechanisms of its Atypical Antidepressant Action: Trimipramine is a weak inhibitor of serotonin and norepinephrine (B1679862) reuptake. wikipedia.orgnih.gov Transcriptomic and proteomic profiling can help to identify the alternative mechanisms responsible for its antidepressant effects.
Investigate its Anti-inflammatory and Neuroprotective Properties: Studies have suggested that TCAs, including trimipramine, may have anti-inflammatory and neuroprotective effects. frontiersin.orgfrontiersin.orgmdpi.com Omics approaches can help to delineate the molecular pathways underlying these actions, for example, by examining changes in cytokine expression and cell survival pathways. frontiersin.org
A computational approach, CATNIP, which uses biological and chemical information, has suggested that trimipramine could be a potential therapy for Parkinson's disease by targeting muscarinic acetylcholine (B1216132) receptors, alpha-adrenergic receptors, and dopamine (B1211576) transporters. plos.org This highlights the power of systems-level analyses to uncover new therapeutic possibilities.
Methodological Challenges and Discrepancies in Preclinical Research (e.g., In Vitro vs. In Vivo findings)
Preclinical research on trimipramine, like that for many neuropsychiatric drugs, faces methodological challenges that can lead to discrepancies between in vitro and in vivo findings. frontiersin.orgnih.gov These challenges are critical to address for the successful translation of basic research to clinical applications.
One significant area of discrepancy arises from the complexity of the blood-brain barrier (BBB). In vitro models, such as cell cultures, can be used to study a drug's interaction with specific receptors or transporters, like P-glycoprotein (P-gp), which is an efflux transporter at the BBB. nih.gov Many antidepressants, including trimipramine, have been shown to interact with P-gp in vitro. nih.gov However, the in vivo relevance of these interactions can be difficult to predict, as drug penetration into the central nervous system is a complex process influenced by multiple factors. nih.gov
Furthermore, in vitro studies often examine acute drug effects on isolated cellular systems, which may not fully recapitulate the chronic and systemic effects observed in vivo. For example, in vitro studies on N2a mouse neuroblastoma cells showed that trimipramine has antiprion properties. cureffi.org Subsequent in vivo studies in prion-infected mice confirmed a significant delay in disease onset with trimipramine treatment. cureffi.org In this case, the in vitro findings translated to in vivo efficacy. However, this is not always the case.
Other challenges include:
Model System Limitations: Animal models of depression, such as the forced swim test, are widely used but have limitations in their predictive validity for clinical efficacy in humans. conicet.gov.ar
Publication Bias: Preclinical studies with positive results are more likely to be published than those with negative or inconclusive findings, which can lead to an overestimation of a drug's efficacy. conicet.gov.ar
Dose and Concentration Differences: The concentrations of a drug used in in vitro experiments may not be achievable or relevant in vivo.
Metabolic Differences: The metabolism of trimipramine can differ between species, and in vitro metabolism studies using specific human enzymes may not fully reflect the complex metabolic pathways in a living organism. nih.govpharmgkb.org
A review of antidepressants in models of multiple sclerosis found that both in vitro and in vivo studies indicated beneficial effects, including reduced inflammation and neuroprotection for tricyclic antidepressants like trimipramine. frontiersin.orgfrontiersin.org However, the specific mechanisms and the magnitude of the effects can vary between the different experimental systems.
Development of Predictive Preclinical Models for Neuropsychopharmacology
The development of more predictive preclinical models is a major goal in neuropsychopharmacology to improve the translation of basic research findings into effective clinical treatments. researchgate.netbiorxiv.org For a drug like trimipramine, with its complex and atypical pharmacological profile, robust preclinical models are essential for further investigation.
Current preclinical models for depression and other neuropsychiatric disorders often rely on behavioral tests in rodents, such as the forced swimming test. conicet.gov.ar While these tests have been useful for screening antidepressants, their translational value is debated. conicet.gov.arnih.gov There is a need for models that better recapitulate the underlying pathophysiology of these complex disorders.
Advances in this area include:
Human-based Models: The use of human-induced pluripotent stem cell (iPSC)-derived neurons and organoids offers a promising avenue for creating more relevant in vitro models of neuropsychiatric diseases. nih.gov These models can be used to study the effects of drugs like trimipramine on human neurons and neural circuits.
Genetically Engineered Animal Models: The development of animal models with specific genetic modifications relevant to psychiatric disorders can provide more disease-relevant platforms for testing novel therapeutics.
Neuroimaging Techniques: The application of advanced neuroimaging techniques in preclinical studies can help to bridge the gap between animal models and human clinical research by allowing for the non-invasive assessment of brain structure and function.
Integrated "Omics" Approaches: Combining transcriptomic, proteomic, and metabolomic analyses in preclinical models can provide a more comprehensive understanding of a drug's mechanism of action and help to identify biomarkers of treatment response. researchgate.net
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrating data on drug concentrations with their pharmacological effects can lead to more accurate predictions of clinical efficacy. For trimipramine, understanding the relationship between plasma levels of the parent drug and its active metabolites and clinical response is crucial. researchgate.net
The development of a preclinical secondary pharmacology resource that links in vitro target activity with adverse drug reactions in humans represents a step towards more predictive models. biorxiv.org By improving our ability to predict both the therapeutic effects and potential side effects of drugs like trimipramine in preclinical stages, we can enhance the efficiency and success rate of drug development.
Future Directions in Trimipramine Mesylate Research
Elucidating Unresolved Aspects of its Atypical Mechanisms of Action
Unlike most TCAs, trimipramine (B1683260) is a notably weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. wikipedia.orgnih.govnih.gov This challenges the conventional monoamine hypothesis of depression, which posits that the therapeutic effects of these drugs stem primarily from blocking the reuptake of these neurotransmitters. wikipedia.orgpatsnap.com Consequently, research is focused on its receptor antagonism profile to explain its clinical efficacy. patsnap.com
Trimipramine exhibits strong antagonistic activity at several key receptors, a profile that more closely resembles the atypical antipsychotic clozapine than other TCAs. biopsychiatry.com Its primary mechanism is thought to be through these receptor-blocking actions. wikipedia.org
Key Receptor Interactions:
Very Strong: Histamine (B1213489) H₁ receptor antagonism, which contributes significantly to its sedative effects. wikipedia.orgpatsnap.com
Strong: 5-HT₂ₐ and α₁-adrenergic receptor antagonism. wikipedia.org
Moderate: Dopamine (B1211576) D₂ and muscarinic acetylcholine (B1216132) receptor antagonism. wikipedia.org
Further research aims to clarify how this specific "receptor signature" translates into its antidepressant and anxiolytic effects. For instance, its effects on the central noradrenergic system are paradoxical compared to typical antidepressants. Acute administration activates locus coeruleus neurons, and long-term treatment leads to a supersensitivity of cortical neurons to noradrenaline, whereas typical antidepressants tend to cause a down-regulation of beta-adrenergic receptors. nih.gov Another unique characteristic is its effect on sleep architecture; unlike most antidepressants that suppress REM sleep, trimipramine does not, and may even increase it. biopsychiatry.comwikipedia.org It also appears to normalize the hypothalamic-pituitary-adrenal (HPA) axis by inhibiting nocturnal cortisol secretion. biopsychiatry.com
| Receptor Target | Trimipramine Affinity | Implication in Mechanism |
|---|---|---|
| Serotonin Transporter (SERT) | Very Weak | Minimal direct contribution to serotonin reuptake inhibition. researchgate.net |
| Norepinephrine Transporter (NET) | Very Weak | Minimal direct contribution to norepinephrine reuptake inhibition. nih.govresearchgate.net |
| Histamine H₁ Receptor | Very Strong | Primary contributor to sedative and hypnotic effects. wikipedia.orgpatsnap.com |
| 5-HT₂ₐ Receptor | Strong | May contribute to anxiolytic, antipsychotic, and sleep-regulating effects. wikipedia.org |
| α₁-Adrenergic Receptor | Strong | Associated with sedative effects and potential for orthostatic hypotension. wikipedia.orgpatsnap.com |
| Dopamine D₂ Receptor | Moderate | Underpins its weak antipsychotic properties, similar to clozapine. biopsychiatry.comwikipedia.org |
Investigation of Metabolite Pharmacological Activity and Contribution
Trimipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several compounds that may possess their own pharmacological activity. hpra.ieclinpgx.org Understanding the contribution of these metabolites is crucial for a complete picture of trimipramine's effects.
The main metabolic pathways include:
N-demethylation: The primary active metabolite, desmethyltrimipramine (B195984) (a secondary amine), is formed mainly by CYP2C19. clinpgx.org
Hydroxylation: Both trimipramine and desmethyltrimipramine are hydroxylated by CYP2D6 to form inactive metabolites like 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine (B132942). clinpgx.org
N-oxidation: Formation of metabolites such as Trimipramine-N-oxide. researchgate.net
| Metabolite | Metabolizing Enzyme(s) | Known Pharmacological Activity |
|---|---|---|
| Desmethyltrimipramine | CYP2C19 (major), CYP2C9 (minor) | Pharmacologically active secondary amine; weak inhibitor of monoamine transporters. wikipedia.orgclinpgx.org |
| 2-Hydroxytrimipramine | CYP2D6 | Considered an inactive metabolite; less potent at hNAT, hSERT, and hOCT1 than the parent compound. researchgate.netclinpgx.org |
| 2-Hydroxydesmethyltrimipramine | CYP2D6 | Considered an inactive metabolite. clinpgx.org |
| Trimipramine-N-oxide | Not specified | Preferentially inhibits the human serotonin transporter (hSERT). researchgate.net |
Novel Therapeutic Repurposing based on Preclinical Pharmacological Profile
The distinct pharmacological profile of trimipramine, particularly its receptor affinities, opens avenues for therapeutic repurposing beyond depression.
Antipsychotic Potential: Its receptor binding profile, which has similarities to the atypical antipsychotic clozapine, suggests potential efficacy in treating psychotic symptoms. biopsychiatry.comwikipedia.org This is supported by its moderate affinity for the D₂ receptor. wikipedia.org This makes it a candidate for investigation in conditions such as delusional depression or schizoaffective disorder. wikipedia.org
Neuroendocrine Tumors: A promising area of research is the repurposing of tricyclic antidepressants for oncology. Preclinical studies have identified TCAs, including the related compound imipramine (B1671792), as potent inducers of apoptosis in small cell lung cancer (SCLC) cells. nih.gov Research suggests these drugs may act by disrupting autocrine survival signals that involve neurotransmitters and their G protein-coupled receptors. nih.gov Given the structural and pharmacological similarities, investigating trimipramine's efficacy against SCLC and other neuroendocrine tumors, such as pancreatic neuroendocrine tumors and Merkel cell carcinoma, is a logical next step. nih.gov Studies in mouse models have shown that imipramine can significantly increase survival, providing a strong rationale for exploring trimipramine in this context. nih.gov
Integration of Systems Biology and Computational Approaches in Drug Discovery and Development
Modern computational techniques offer powerful tools to accelerate research into trimipramine's unique properties and potential new uses.
Systems Biology: This approach can integrate multi-omics data (genomics, proteomics, metabolomics) to build comprehensive models of how trimipramine affects cellular networks. This can help elucidate the downstream effects of its multi-receptor antagonism and identify novel pathways related to its therapeutic and unique side-effect profile.
Computational Drug Repurposing: Advanced bioinformatics methods can be used to systematically screen for new indications. For example, "connectivity mapping" compares the gene expression signatures induced by a drug with signatures from various disease states. kcl.ac.uk By generating a gene expression profile for trimipramine in relevant neuronal cell lines, researchers could query databases to find diseases with opposing signatures, thereby identifying potential new therapeutic uses. kcl.ac.uk
Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations can provide insights into how trimipramine and its metabolites interact with their receptor targets at an atomic level. researchgate.net This can help explain its specific binding affinities and guide the design of new molecules with more desirable properties, potentially separating its antidepressant effects from its sedative or anticholinergic actions. These computational methods can streamline the identification of lead candidates and optimize drug design, reducing the time and cost of traditional drug development. researchgate.net
Q & A
Q. What validated analytical methods are recommended for quantifying Trimipramine Mesylate in pharmaceutical formulations?
this compound can be quantified using spectrophotometric methods based on charge-transfer complex formation with electron acceptors (e.g., iodine, chloranilic acid). These methods are validated for accuracy (recovery rates 98–102%), precision (RSD < 3.0%), and specificity (no interference from excipients like starch or lactose). Calibration curves are constructed via least-squares regression, with inter-day and intra-day reproducibility tested using multiple analysts and instruments .
Q. What are the primary pharmacological targets of this compound, and how do they influence experimental design?
this compound acts as a 5-HT receptor antagonist with affinity for 5-HT1A (pKa 6.39), 5-HT2A (pKa 8.10), and 5-HT3 (pKa 4.66). Researchers should design behavioral assays (e.g., chronic stress models) to evaluate its antidepressant effects, incorporating controls for sedation and autonomic side effects. Dose-response studies should account for its tricyclic structure and potential off-target adrenergic effects .
Q. How can researchers ensure assay specificity when analyzing this compound in the presence of excipients?
Interference studies using common tablet excipients (e.g., lactose, glucose) confirm specificity. For example, spectrophotometric methods demonstrate no spectral overlap between this compound and excipients, validated via recovery tests (98–102%) and comparison with official methods (e.g., HPLC). Robustness is assessed by varying pH, temperature, and reagent concentrations .
Advanced Research Questions
Q. What statistical approaches are optimal for analyzing behavioral data in this compound efficacy studies?
Use ANOVA followed by Dunnett’s post hoc test for multi-group comparisons (e.g., time spent in stress-induced avoidance zones). Data should be normalized to baseline and presented as mean ± SEM. For chronic stress models, automated video-tracking systems (e.g., Videomot2) reduce observer bias, and Prism 5.0 software enables rigorous outlier detection .
Q. How should researchers address contradictions in pharmacokinetic data between preclinical and clinical studies?
Discrepancies in bioavailability or metabolite profiles may arise from species-specific cytochrome P450 activity. Cross-validate findings using in vitro hepatocyte models and human liver microsomes. Incorporate population pharmacokinetic (PopPK) modeling to account for variability in patient subgroups, such as elderly populations requiring dose adjustments .
Q. What experimental designs are recommended for evaluating this compound’s neurotrophic effects in chronic stress models?
Combine behavioral endpoints (e.g., social avoidance) with neurochemical assays (e.g., BDNF, NT-3 levels in hippocampal tissue). Use knockout rodent models (e.g., norepinephrine transporter-deficient mice) to isolate Trimipramine’s mechanism from other antidepressants. Ensure blinding and randomization to mitigate experimenter bias .
Q. How can LC-MS/MS methods be optimized for detecting this compound in complex biological matrices?
Employ selected ion monitoring (SIM) for enhanced sensitivity in urine or plasma. Validate methods using matrix-matched calibration curves and internal standards (e.g., deuterated Trimipramine). Limit of quantification (LOQ) should be ≤10 ng/mL, with precision (RSD) <15% at lower limits. Cross-check against UV detection to confirm specificity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
